20R23S24R-DINOSTERANE

Description

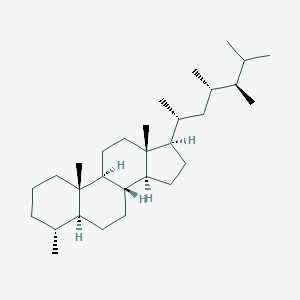

20R23S24R-Dinosterane (CAS 146276-33-7) is a C₃₀ triterpenoid hydrocarbon characterized by its unique stereochemical configuration at positions 20 (R), 23 (S), and 24 (R). Its molecular formula is C₃₀H₅₄, with a molecular weight of 414.759 g/mol . This compound is a structural analog of cholestane, featuring three methyl groups at positions 4α, 23, and 22. Dinosterane is widely studied as a biomarker in geological samples, particularly in marine sediments and petroleum systems, due to its resistance to diagenetic alteration .

Properties

CAS No. |

146276-34-8 |

|---|---|

Molecular Formula |

C30H54 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21+,22-,23-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |

InChI Key |

YISIWADHCLSOOJ-WQVBPNTCSA-N |

SMILES |

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |

Isomeric SMILES |

C[C@@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)C[C@H](C)[C@H](C)C(C)C)C)C |

Canonical SMILES |

CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

Formation of the Cyclopenta[a]phenanthrene Core: This step involves cyclization reactions to form the polycyclic structure. Common reagents include strong acids or bases to facilitate the cyclization.

Introduction of Methyl Groups: Methylation reactions are used to introduce the methyl groups at specific positions. Reagents such as methyl iodide and strong bases like sodium hydride are often employed.

Attachment of the Trimethylheptan-2-yl Side Chain: This step involves the formation of carbon-carbon bonds through reactions such as Grignard reactions or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate hydrogenation reactions.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

Substitution: The compound can undergo substitution reactions, such as halogenation using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

Synthesis of Steroid Analogues: Used as a precursor in the synthesis of various steroid analogues for research purposes.

Biology

Hormone Research: Studied for its potential role in hormone synthesis and regulation.

Medicine

Drug Development: Investigated for its potential therapeutic applications in treating hormonal imbalances and related disorders.

Industry

Material Science: Used in the development of advanced materials with specific structural properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various physiological pathways. The exact mechanism involves binding to the receptor’s active site, leading to conformational changes that alter receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 20R23R24R-Dinosterane

The 20R23R24R-Dinosterane isomer (CAS 146276-37-1) shares the same molecular formula and weight as the 20R23S24R variant but differs in stereochemistry at position 23 (R vs. S) and 24 (R vs. R). This subtle difference significantly impacts physical properties and synthetic pathways. For example:

- Synthesis Yield : The 20R23S24R isomer achieves a reference yield of 96.0%, while the 20R23R24R isomer yields 94.0% .

- Research Focus : Over 33 synthesis articles exist for the 20R23R24R isomer compared to 27 for the 20R23S24R variant, suggesting greater interest in the former’s stereochemical applications .

Dammarane Triterpenoids

Dammarane derivatives, such as 20S,24-epoxy-24,25-dihydroxydammar-3-one and chlorinated analogs (e.g., 20S,23R,24R-23-chloro-dammarane), share a tetracyclic backbone with dinosterane but feature additional functional groups:

- Functional Groups: Hydroxyl, epoxy, and chlorine substituents are common in dammaranes, unlike the methyl-dominated dinosterane .

- Biological Sources: Dammaranes are primarily plant-derived (e.g., Panax species), whereas dinosterane is of microbial or algal origin .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Primary Source/Application | Reference Yield (%) |

|---|---|---|---|---|---|

| 20R23S24R-Dinosterane | C₃₀H₅₄ | 414.759 | 4α,23,24-trimethylcholestane | Geological biomarkers | 96.0 |

| 20R23R24R-Dinosterane | C₃₀H₅₄ | 414.759 | 4α,23,24-trimethylcholestane | Synthetic chemistry studies | 94.0 |

| Dammarane derivatives | ~C₃₀H₅₄OₓClₓ | Variable | Hydroxyl, epoxy, chlorine substituents | Plant-derived triterpenoids | N/A |

| Drospirenone | C₂₄H₃₀O₃ | 366.49 | Steroidal lactone, oxygenated groups | Pharmaceutical agents | N/A |

Research Findings and Implications

- Stereochemical Sensitivity: The synthesis of dinosterane isomers requires precise control over chiral centers, with minor stereochemical changes affecting reaction efficiency .

- Biomarker Utility: Dinosterane’s stability under high-temperature and pressure conditions makes it superior to dammaranes for tracing ancient microbial activity in sedimentary rocks .

- Functional Group Diversity: Unlike dinosterane, dammaranes and synthetic steroids exhibit bioactive properties (e.g., anti-inflammatory, hormonal modulation) due to oxygenated or halogenated substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.